2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate

Description

Molecular Architecture and Crystallographic Analysis

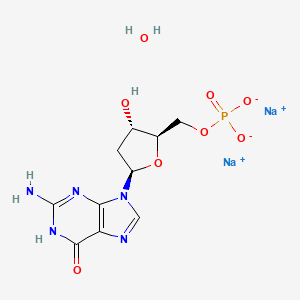

The molecular architecture of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate is characterized by a complex three-dimensional arrangement that incorporates both the nucleotide backbone and associated hydration waters. The compound possesses the molecular formula C₁₀H₁₂N₅Na₂O₇P with a molecular weight of 391.19 grams per mole, representing the disodium salt form of the parent nucleotide. The Chemical Abstracts Service registry numbers for this compound include 146877-98-7 for one hydrated form and 52558-16-4 for the tetrahydrate variant, reflecting the variable hydration states that characterize this material. The International Union of Pure and Applied Chemistry nomenclature designates this compound as disodium [(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate, which precisely defines its stereochemical configuration and functional group arrangement.

Crystallographic investigations have revealed that 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate crystallizes in multiple hydrated forms, with the tetrahydrate being extensively characterized through X-ray diffraction studies. The crystal structure analysis demonstrates that the compound adopts a monoclinic space group P2₁ with unit cell parameters of a = 5.5965 Å, b = 10.7222 Å, c = 15.710 Å, and β = 98.796°. The asymmetric unit contains two sodium cations, one 2'-deoxyguanosine-5'-monophosphate dianion, and four water molecules, resulting in a calculated density of 1.709 Mg per cubic meter. The sugar moiety exhibits an O4'-endo-C1'-exo puckering mode at both disordered sites, while the conformation around the C4'-C5' bond adopts a gauche-trans arrangement. This structural configuration significantly influences the compound's interaction with water molecules and its overall stability in the crystalline state.

The purine base portion of the molecule maintains planar geometry with the guanine ring system exhibiting characteristic hydrogen bonding patterns that stabilize the crystal lattice. Detailed crystallographic analysis reveals that the 2'-hydroxyl group of the ribose moiety is surrounded by hydrophilic components and shows disorder over two distinct sites, contributing to the compound's complex hydration behavior. The phosphate group coordinates with sodium ions through ionic interactions while simultaneously engaging in extensive hydrogen bonding networks with water molecules present in the crystal structure. These structural features collectively define the molecular architecture and provide the foundation for understanding the compound's physicochemical properties and behavior in various environments.

Spectroscopic Profiling: Nuclear Magnetic Resonance and Mass Spectral Signatures

The spectroscopic characterization of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate provides comprehensive insights into its molecular structure and dynamic behavior in solution. Proton nuclear magnetic resonance spectroscopy conducted at 600 megahertz in deuterated water reveals characteristic chemical shifts that reflect the compound's conformational preferences and electronic environment. The aromatic proton H-8 of the guanine base appears as a distinctive singlet at 8.121 parts per million, serving as a diagnostic signal for compound identification. The anomeric proton H-1' of the deoxyribose sugar exhibits a chemical shift at 6.243 parts per million, reflecting the N-glycosidic bond's influence on the sugar conformation. Additional sugar protons display characteristic patterns with H-3' appearing at 4.705 parts per million, H-4' at 4.229 parts per million, and the H-5' protons manifesting as multiplets between 3.972 and 4.229 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the compound's carbon framework and electronic structure. The carbonyl carbon C-6 of the guanine base resonates at 156.526 parts per million, characteristic of the ketone functionality in the purine ring system. The aromatic carbons C-2, C-4, C-5, and C-8 of the guanine moiety exhibit chemical shifts ranging from 118.638 to 161.455 parts per million, reflecting the electron distribution within the aromatic system. The sugar carbons display distinct resonances with C-1' at 86.051 parts per million, C-2' at 41.648 parts per million, C-3' at 74.254 parts per million, C-4' at 89.025 parts per million, and C-5' at 66.738 parts per million. These chemical shift values provide definitive structural confirmation and enable detailed conformational analysis of the compound in solution.

Mass spectrometry analysis employing electrospray ionization techniques reveals comprehensive fragmentation patterns that confirm the compound's molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 347.063 for the neutral nucleotide form, while the disodium salt exhibits characteristic sodium adduct peaks. Tandem mass spectrometry studies demonstrate systematic fragmentation pathways involving loss of the phosphate group, sugar moiety cleavage, and base-specific fragmentations. The compound shows susceptibility to alkylation at specific nucleophilic sites, particularly the N7 position of the guanine base and the 5'-phosphate group, as revealed through mass spectrometric analysis of reaction products with electrophilic reagents. These spectroscopic characteristics collectively provide a comprehensive fingerprint for compound identification and structural verification across different analytical platforms.

Hydration Dynamics and Salt Formation Mechanisms

The hydration dynamics of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate represent a complex interplay between water molecules, ionic species, and the nucleotide framework that determines the compound's stability and crystalline properties. Computational studies investigating the systematic hydration of related guanosine dianions reveal that water molecules exhibit preferential binding sites around the charged phosphate group and the deprotonated amine functionality of the guanine base. The water binding energies for progressive hydration states demonstrate increasingly favorable thermodynamic profiles, with free energy values of -18.0, -22.9, -26.7, and -30.5 kilocalories per mole for mono-, di-, tri-, and tetrahydrated complexes respectively. These binding energies reflect the strength of hydrogen bonding interactions between water molecules and the nucleotide's hydrophilic sites, providing quantitative insight into the compound's hydration preferences.

Salt formation mechanisms involve complex coordination between sodium cations and the anionic sites of the 2'-deoxyguanosine-5'-monophosphate molecule. The disodium salt formation occurs through neutralization of the phosphate group's negative charges, with sodium ions occupying specific coordination sites that optimize electrostatic interactions while maintaining crystal lattice stability. Powder X-ray diffraction studies reveal that hydration transitions occur through sequential phase changes involving three intermediate phases between 40 and 60 degrees Celsius under anhydrous conditions. These transitions demonstrate the metastable nature of different hydration states and the kinetic barriers associated with water loss and uptake processes. Large induction periods observed during these transitions suggest nucleation-limited kinetics that depend on the formation of critical hydrated clusters before bulk phase transformation can proceed.

The hydration behavior exhibits remarkable sensitivity to environmental conditions, with relative humidity and temperature playing critical roles in determining the stable hydration state. Below the deliquescence humidity threshold, hydration proceeds through solid-state mechanisms that involve direct water incorporation into the crystal lattice without dissolution. Above this threshold, solution-mediated hydration mechanisms dominate, involving partial dissolution and recrystallization processes that facilitate rapid water exchange. The compound's ability to form stable hydrates with varying water content from tetrahydrate to heptahydrate forms demonstrates the flexible nature of its hydration shell and the multiple coordination geometries available for water molecule accommodation. These hydration dynamics significantly influence the compound's handling characteristics, storage requirements, and applications in biochemical research where precise hydration control is essential for maintaining compound integrity and activity.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate encompasses both thermal decomposition processes and radiation-induced degradation mechanisms that define the compound's shelf life and handling requirements. Thermal analysis demonstrates that the compound undergoes decomposition at temperatures exceeding 245 degrees Celsius, with the process involving sequential dehydration followed by nucleotide backbone fragmentation. Thermogravimetric analysis reveals that water loss occurs in discrete steps corresponding to different hydration sites, with loosely bound surface water departing first, followed by more tightly coordinated structural water molecules. The activation energies for these dehydration processes vary significantly, reflecting the heterogeneous nature of water binding sites and the cooperative effects involved in crystal lattice disruption.

Radiation-induced degradation pathways have been extensively characterized through electron paramagnetic resonance spectroscopy studies of X-irradiated single crystals. These investigations reveal the formation of multiple radical species following ionizing radiation exposure, including base-centered radicals such as the charged anion, the N10-deprotonated cation, and hydrogen addition radicals at the C8 and C5 positions. Sugar-centered radicals form at the C1', C2', C3', and C5' positions, along with alkoxy radicals at the O3' site and radicals involving rupture of the C5'-O5' phosphoester bond. The relative distribution of these radical species depends on radiation dose, with base-centered radicals predominating at low doses and sugar-centered radicals becoming more prevalent at higher exposures. These findings provide critical insights into the compound's radiolytic stability and the molecular mechanisms underlying radiation-induced damage.

Chemical degradation pathways involve oxidative processes that can lead to formation of 8-oxo-2'-deoxyguanosine-5'-monophosphate through reaction with transition metal complexes. The mechanism involves initial coordination of metal species to the N7 position of the guanine base, followed by cyclization through nucleophilic attack of phosphate oxygen at the C8 carbon. This reaction proceeds through a cyclic phosphodiester intermediate that subsequently hydrolyzes to yield the oxidized product. The stoichiometric nature of this oxidation reaction and its dependence on metal coordination highlight the compound's susceptibility to metal-catalyzed oxidative damage under specific conditions. Understanding these degradation pathways is essential for developing appropriate storage conditions and handling protocols that preserve compound integrity during extended storage periods and experimental applications.

Properties

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFMZDNNPPEQNG-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-92-2, 33430-61-4 (di-hydrochloride salt) | |

| Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20896947 | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxyguanosine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

902-04-5 | |

| Record name | 2′-Deoxyguanosine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Deoxyguanosine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Enzymatic Synthesis

- One-Pot, Multi-Enzyme System : A common enzymatic approach involves a one-pot reaction using recombinant enzymes such as N-deoxyribosyltransferase II, deoxycytidine kinase, and acetate kinase. In this system:

- Thymidine serves as the deoxyribose donor.

- Guanosine triphosphate (GTP) acts as the phosphate donor.

- Acetyl phosphate regenerates GTP from GDP.

This method efficiently phosphorylates the nucleoside to the monophosphate form with high specificity and yield, suitable for scale-up and producing high-purity 5'-dGMP.

Chemical Synthesis

- Monophosphorylation of Nucleoside : The chemical synthesis typically starts with 2'-deoxyguanosine as the substrate. The 5'-hydroxyl group is selectively phosphorylated using phosphorylating agents under controlled conditions.

- Use of Tributylammonium Pyrophosphate : For related triphosphate derivatives, tributylammonium pyrophosphate reacts with the monophosphate intermediate to form triphosphates; however, for monophosphate preparation, simpler phosphorylation agents are used.

- Purification : The reaction mixture is purified by ion-exchange chromatography, typically using anion-exchange resins to isolate the disodium salt form.

- Hydration Control : The final product is isolated as a hydrate, with controlled water content to ensure stability and solubility.

Extraction from Natural Sources

- DNA Hydrolysis : Industrially, 5'-dGMP disodium salt can be obtained by enzymatic digestion of DNA extracted from biological materials such as salmon milt.

- Enzymatic Hydrolysis : DNA is treated with 5'-phosphodiesterases to cleave it into constituent nucleotides.

- Separation and Purification : The nucleotide mixture is separated by anion-exchange chromatography to isolate 5'-dGMP.

- Conversion to Disodium Salt Hydrate : The acidic nucleotide is neutralized with sodium ions to form the disodium salt hydrate, improving solubility and stability.

Detailed Reaction Conditions and Analysis

Summary Table of Preparation Methods

| Aspect | Enzymatic Synthesis | Chemical Synthesis | Extraction from DNA Hydrolysis |

|---|---|---|---|

| Starting Material | Thymidine, GTP, enzymes | 2'-Deoxyguanosine, phosphorylating agents | DNA from biological sources |

| Reaction Type | Enzymatic phosphorylation | Chemical phosphorylation | Enzymatic hydrolysis |

| Conditions | Mild aqueous, 25-37°C, pH 7-8 | Anhydrous solvents, inert atmosphere | Enzymatic digestion at 37°C |

| Purification | Ion-exchange chromatography | Ion-exchange chromatography | Ion-exchange chromatography |

| Yield | High (65-70%) | Moderate | Variable, depends on DNA source |

| Scalability | Good | Moderate | Industrial scale possible |

| Product Form | Disodium salt hydrate | Disodium salt hydrate | Disodium salt hydrate |

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxyguanosine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by platinum (IV) complexes, which binds to the N7 position of the guanine base and oxidizes it to 8-oxo-5’-deoxyguanosine monophosphate .

Common Reagents and Conditions: Common reagents used in the oxidation of 5’-deoxyguanosine monophosphate include platinum (IV) complexes such as [Pt IV (dach)Cl 4]. The reaction is catalyzed by platinum (II) and occurs faster at higher pH levels .

Major Products: The major product formed from the oxidation of 5’-deoxyguanosine monophosphate is 8-oxo-5’-deoxyguanosine monophosphate. Other oxidation products include 5-hydroxyhydantoin-5-carboxamide and various dimers and trimers of the nucleotide .

Scientific Research Applications

DNA Synthesis

dGMP serves as a nucleotide precursor in DNA synthesis. It is essential for the synthesis of deoxyguanosine triphosphate (dGTP), which is incorporated into DNA strands during replication and repair processes. Guanylate kinases utilize dGMP to produce dGDP, which can be further phosphorylated to dGTP, facilitating DNA polymerization .

G-Quadruplex Studies

dGMP is used in the study of G-quadruplexes, which are four-stranded structures formed by guanine-rich sequences of nucleic acids. These structures are significant in genomic stability and regulation of gene expression. Researchers analyze the self-assembly and nucleation/growth of G-quadruplexes using dGMP as a reactant .

Nucleophilic Trapping

The compound is involved in nucleophilic trapping assays, which help in studying reaction mechanisms and the behavior of nucleophiles in biochemical pathways. This application is crucial for understanding enzyme-substrate interactions and the development of enzyme inhibitors .

Reductive Alkylation

dGMP is utilized in reductive alkylation reactions, which are important for labeling biomolecules or modifying them for various analytical techniques. This application has implications in proteomics and metabolomics studies .

Cell Culture and Immunology

In cell culture studies, dGMP has been shown to influence cell growth and function, particularly in immune cell stimulation. It can be used as an immunostimulant in research involving viral antigens, contributing to vaccine development and immune response studies .

Case Studies and Research Findings

| Study Title | Findings | Reference |

|---|---|---|

| "Role of Guanylate Kinase in Nucleotide Metabolism" | Demonstrated the efficiency of dGMP as a substrate for guanylate kinase, highlighting its importance in nucleotide metabolism pathways relevant to Plasmodium falciparum. | Molecular Biochemical Parasitology (2008) |

| "Ciprofloxacin Interaction with dGMP" | Investigated the photochemical reactions between ciprofloxacin and dGMP, providing insights into drug-DNA interactions under light exposure conditions. | Photochemistry and Photobiology (2012) |

| "Effects of Deoxy-Mononucleotides on CaCo-2 Cells" | Showed that dGMP can stimulate proliferation in colon cancer cell lines, indicating potential roles in cancer research and therapy. | Journal of Cellular Biochemistry (2010) |

Mechanism of Action

The mechanism of action of 5’-deoxyguanosine monophosphate involves its incorporation into DNA during replication. The compound pairs with cytosine, forming a stable base pair that is essential for the accurate replication of genetic material. In oxidative reactions, the guanine base of 5’-deoxyguanosine monophosphate undergoes electron transfer, leading to the formation of oxidized products such as 8-oxo-5’-deoxyguanosine monophosphate .

Comparison with Similar Compounds

Guanosine 5'-Monophosphate Disodium Salt Hydrate (5'-GMP-Na₂·xH₂O)

Key Differences :

- Sugar Moiety : 5'-GMP contains ribose (with a 2'-hydroxyl group), whereas dGMP-Na₂·xH₂O has 2'-deoxyribose. This difference affects base stacking and duplex stability in nucleic acids.

- Biological Role : 5'-GMP is a component of RNA, while dGMP-Na₂·xH₂O is exclusive to DNA.

- Hydration States: Sodium inosine 5'-monophosphate (a related ribose-containing compound) exhibits decahydrate forms that influence crystal packing and molecular conformation . Similar hydration effects may exist for dGMP-Na₂·xH₂O but require further study.

Applications : 5'-GMP-Na₂·xH₂O is used in flavor enhancers and RNA studies, whereas dGMP-Na₂·xH₂O is specialized for DNA-related research .

2'-Deoxyguanosine-5'-triphosphate (dGTP)

Key Differences :

- Phosphate Groups : dGTP has three phosphate groups, enabling its role as a substrate for DNA polymerases during replication. In contrast, dGMP-Na₂·xH₂O’s single phosphate limits it to precursor or inhibitory roles .

- Enzymatic Interactions : dGTP is hydrolyzed by SAMHD1 to dGMP, a reaction critical for regulating nucleotide pools in antiviral defense . This highlights dGMP-Na₂·xH₂O’s role as an endpoint metabolite.

Applications : dGTP is essential for PCR and DNA synthesis, while dGMP-Na₂·xH₂O is used in structural studies of DNA lesions and G-quadruplexes .

8-Oxo-2'-Deoxyguanosine-5'-monophosphate (8-oxo-dGMP)

Key Differences :

- Oxidative Modification : The guanine base in 8-oxo-dGMP is oxidized at the C8 position, making it a biomarker for oxidative DNA damage. This modification alters base-pairing fidelity, favoring adenine misincorporation .

- Enzymatic Recognition: 8-oxo-dGMP is a substrate for repair enzymes like MTH1, which hydrolyze it to prevent mutagenesis.

Applications : 8-oxo-dGMP is used in studies of oxidative stress and cancer, whereas dGMP-Na₂·xH₂O serves as a control in such assays .

Comparison with Functional Analogs

2'-Deoxyguanosine-5'-O-selenophosphate (dGMPSe)

Key Differences :

- Chalcogen Substitution : dGMPSe replaces the phosphate oxygen with selenium, enhancing its reactivity. HINT1 hydrolyzes dGMPSe and its sulfur analog (dGMPS) with similar catalytic efficiency (kcat ≈ 0.02 s<sup>-1</sup>), but selenium’s larger atomic radius may influence substrate binding (Km differences) .

- Cytotoxicity : dGMPSe releases H2Se upon hydrolysis, inducing apoptosis in cancer cells, a property absent in dGMP-Na₂·xH₂O .

Applications: dGMPSe is explored in cancer therapy, while dGMP-Na₂·xH₂O is used in non-toxic biochemical assays .

Inosine 5'-Monophosphate Disodium Salt Hydrate (5'-IMP-Na₂·xH₂O)

Key Differences :

- Base Structure: Inosine contains hypoxanthine instead of guanine, altering hydrogen-bonding patterns. This makes 5'-IMP-Na₂·xH₂O a precursor for purine synthesis rather than a direct DNA component .

- Metabolic Role : 5'-IMP-Na₂·xH₂O is central to the purine nucleotide cycle, whereas dGMP-Na₂·xH₂O is primarily a DNA metabolite .

Applications : 5'-IMP-Na₂·xH₂O is used in flavoring and nucleotide metabolism studies, contrasting with dGMP-Na₂·xH₂O’s DNA-focused applications .

Table 1: Physicochemical Properties

Biological Activity

2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate, commonly referred to as 5'-dGMP, is a nucleotide derivative of guanosine triphosphate (GTP). It plays a critical role in various biological processes, particularly in DNA synthesis and repair. This article explores the biological activity of 5'-dGMP, focusing on its mechanisms of action, biochemical properties, and implications in cellular processes.

Structure and Properties

5'-dGMP consists of a guanine base linked to a deoxyribose sugar, which is further connected to a phosphate group at the 5' position. The disodium salt form enhances its solubility and stability in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C10H12N5Na2O7P |

| Molecular Weight | 345.2 g/mol |

| CAS Number | 52558-16-4 |

| Solubility | Soluble in water |

The primary biological activity of 5'-dGMP involves its interaction with guanylate kinase, where it serves as a substrate. This interaction is crucial for the phosphorylation process that converts 5'-dGMP into 2'-deoxyguanosine-5'-diphosphate (dGDP) and subsequently into 2'-deoxyguanosine-5'-triphosphate (dGTP), a key nucleotide for DNA replication and repair.

Biochemical Pathways

- Purine Metabolism : 5'-dGMP is integral to purine metabolism, facilitating the synthesis of dGTP.

- DNA Replication : It is incorporated into DNA strands during replication, ensuring genetic fidelity.

- Cell Signaling : Participates in synthesizing cyclic guanosine monophosphate (cGMP), influencing various signaling pathways.

Cellular Effects

The incorporation of 5'-dGMP into DNA is essential for maintaining genetic integrity. It also influences several cellular processes:

- DNA Repair : Enhances the repair mechanisms following DNA damage.

- Cell Proliferation : Promotes cellular growth and division by supplying necessary nucleotides.

- Signal Transduction : Modulates pathways through cGMP production, affecting vascular tone and neurotransmission.

Research Findings

Recent studies have highlighted the diverse roles of 5'-dGMP in cellular biology:

- Dosage Effects : In animal models, low doses of 5'-dGMP enhance DNA synthesis without significant toxicity, while higher doses can lead to adverse effects due to excessive nucleotide incorporation.

- Temporal Stability : Laboratory studies indicate that while 5'-dGMP is stable under standard conditions, it can degrade under extreme temperatures or acidic environments.

Case Studies

- Cancer Research : Investigations into the role of nucleotides like 5'-dGMP in tumor cell proliferation have shown that manipulating its levels can affect cancer cell growth rates .

- Genetic Disorders : Studies have linked deficiencies in nucleotide metabolism to various genetic disorders, underscoring the importance of compounds like 5'-dGMP in maintaining cellular health .

Q & A

Q. How can researchers verify the purity and stability of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate (dGMP) for experimental use?

To ensure purity, high-performance liquid chromatography (HPLC) with UV absorbance ratios (A250/A260 = 1.12–1.18 and A280/A260 = 0.65–0.69) is recommended to confirm nucleotide integrity . Stability requires strict adherence to storage conditions: store at -20°C in lyophilized powder form, avoiding freeze-thaw cycles for aqueous solutions to prevent hydrolysis or degradation . For long-term storage of dissolved samples, aliquot into single-use volumes and store at -70°C .

Q. What are standard protocols for using dGMP as a substrate in enzymatic assays (e.g., deoxyribose-phosphate aldolase studies)?

dGMP is commonly used at concentrations of 1–10 mM in buffer systems (pH 7.0–8.5) for aldolase activity assays. Include a negative control without the enzyme to account for non-enzymatic degradation. Monitor reaction progress via spectrophotometry (λmax ~253 nm) or thin-layer chromatography (TLC) to track substrate depletion . For kinetic studies, vary dGMP concentrations and measure initial reaction rates to calculate and .

Q. How is dGMP utilized in synthesizing antisense oligonucleotides or nucleoside analogs?

dGMP serves as a building block in solid-phase oligonucleotide synthesis. Activate the phosphate group using carbodiimide reagents (e.g., EDC) for coupling to the 3'-OH of the growing DNA strand. Use anhydrous conditions and protect the nucleobase (e.g., with acetyl or benzoyl groups) to prevent side reactions . Post-synthesis, purify via reverse-phase HPLC and confirm sequence integrity by mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme kinetic data when dGMP shows atypical inhibition or activation effects?

Atypical kinetics may arise from allosteric modulation or competing enzymatic pathways. Perform control experiments with alternative substrates (e.g., dCMP or dTMP) to isolate dGMP-specific effects . Use isothermal titration calorimetry (ITC) to probe binding stoichiometry and affinity. If inhibition is observed, test for competitive vs. non-competitive mechanisms using Lineweaver-Burk plots . For SAMHD1-related studies, validate dGMP hydrolysis activity by measuring inorganic phosphate release via malachite green assays .

Q. What experimental designs are optimal for studying dGMP's susceptibility to oxidative damage (e.g., 8-oxo-dGMP formation)?

Expose dGMP to reactive oxygen species (ROS) generators (e.g., ciprofloxacin under UV light) in neutral aqueous solutions. Use laser flash photolysis to monitor triplet-state quenching and radical formation . Quantify 8-oxo-dGMP using LC-MS/MS with isotopic internal standards. Compare oxidative damage rates under varying pH, temperature, and metal ion conditions to identify catalytic pathways .

Q. How can dGMP's role in nucleotide metabolism pathways be evaluated in cellular models?

Incorporate - or -labeled dGMP into nucleotide pools using permeabilized cells or cell-free systems. Track metabolic flux via stable isotope tracing coupled with mass spectrometry . Knock down enzymes like SAMHD1 or dGMP kinase using CRISPR/Cas9 to assess pathway dependencies. For in vitro studies, use purified enzymes (e.g., nucleotidases) and quantify dGMP conversion products via -NMR .

Q. What advanced techniques are recommended for analyzing dGMP-protein interactions (e.g., conformational changes in DNA polymerases)?

Employ X-ray crystallography or cryo-EM to resolve dGMP-bound enzyme structures. For dynamic studies, use Förster resonance energy transfer (FRET) with fluorescently labeled dGMP analogs to monitor real-time conformational shifts . Surface plasmon resonance (SPR) can quantify binding kinetics (, ) between dGMP and target proteins. Mutagenesis studies (e.g., active-site mutations) further validate interaction specificity .

Methodological Notes

- Contradiction Handling : If enzymatic activity data conflicts with literature, verify substrate purity via HPLC and confirm buffer ionic strength (e.g., Na concentrations >50 mM stabilize dGMP structure) .

- Data Reproducibility : Pre-treat dGMP solutions with chelating agents (e.g., EDTA) to mitigate metal-ion-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.